Product packaging for Methyl 4-(1-Piperazinyl)nicotinate(Cat. No.:)

Methyl 4-(1-Piperazinyl)nicotinate

Cat. No.: B13687481
M. Wt: 221.26 g/mol
InChI Key: ZSLBPXFDLGXROG-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Chemical Research

The nicotinate scaffold, derived from nicotinic acid (niacin or vitamin B3), is a pyridine-3-carboxylate structure. This heterocyclic framework is a vital precursor in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism. researchgate.net In medicinal chemistry, nicotinate derivatives are explored for a variety of therapeutic applications. The development of brain-permeable PET tracers for imaging the P2Y12 receptor, a key player in microglia activation in the brain, has utilized nicotinate structures. acs.orgacs.org These efforts aim to create tools for diagnosing and understanding neuroinflammatory processes. acs.org Furthermore, the synthesis of novel spiro scaffolds for drug discovery has also incorporated nicotinate-related structures, highlighting their versatility as building blocks. nih.gov

Role of Piperazine (B1678402) Moieties in Chemical Compound Design

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This simple heterocycle is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds. nih.govresearchgate.net The presence of two nitrogen atoms allows for the introduction of various substituents, enabling fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability. nih.govresearchgate.net Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. nih.govresearchgate.net Its structural rigidity and ability to participate in hydrogen bonding contribute to its success in improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov

Contextualization of Methyl 4-(1-Piperazinyl)nicotinate within Advanced Chemical Synthesis and Evaluation

A comprehensive search of scientific databases and chemical literature reveals a significant lack of specific research focused on this compound. While its constituent scaffolds are of great interest, this particular molecule has not been the subject of published studies detailing its synthesis, characterization, or evaluation in any advanced chemical or biological context. Its existence is noted by its Chemical Abstracts Service (CAS) number, 1782915-45-0, and it is listed in the catalogs of several chemical suppliers. bldpharm.com

The absence of detailed research findings means that no specific data on its synthetic routes, reaction yields, or spectroscopic and physical properties can be reported. Consequently, there is no basis for its contextualization within advanced chemical synthesis and evaluation. Any discussion on this topic would be purely hypothetical, based on the known reactivity of its parent scaffolds rather than on documented evidence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B13687481 Methyl 4-(1-Piperazinyl)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-8-13-3-2-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

ZSLBPXFDLGXROG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Methyl 4-(1-Piperazinyl)nicotinate

A logical retrosynthetic analysis of this compound identifies two primary bond disconnections. The first key disconnection is the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This suggests a synthetic approach involving the coupling of a suitably activated nicotinic acid derivative with piperazine. The second crucial disconnection is the ester linkage, pointing towards an esterification reaction of a piperazinyl-substituted nicotinic acid or a piperazinylation of a pre-formed methyl nicotinate (B505614) derivative. These fundamental disconnections form the basis for the various synthetic strategies explored for this compound.

Development of Novel Synthetic Routes

The synthesis of this compound has been approached through several innovative routes, focusing on efficiency, yield, and the use of readily available starting materials. These routes can be broadly categorized into esterification strategies, methods for incorporating the piperazine ring, and multi-component reactions.

Esterification Strategies for Nicotinates

The formation of the methyl ester of nicotinic acid is a critical step in many synthetic pathways. Traditional methods often involve the reaction of nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com This process, while effective, can require prolonged reaction times and high temperatures. chemicalbook.com Alternative approaches have been developed to improve efficiency and mildness. For instance, the use of thionyl chloride in methanol can facilitate the esterification under milder conditions. Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form active esters, which can then react with methanol. nih.gov Furthermore, non-catalytic methods have been explored, such as heating nicotinic acid with a water-immiscible alcohol at reflux temperature. google.comgoogle.com

Table 1: Comparison of Esterification Methods for Nicotinic Acid

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, Sulfuric AcidRefluxInexpensive reagentsHarsh conditions, long reaction times chemicalbook.com
Thionyl ChlorideThionyl Chloride, MethanolRoom TemperatureMilder conditionsUse of corrosive reagent
DCC CouplingDCC, Methanol, DMAPRoom TemperatureMild conditions, high yieldFormation of dicyclohexylurea byproduct nih.gov
Non-catalyticHigh-boiling alcoholRefluxAvoids acid catalystHigh temperatures required google.com

Piperazine Ring Incorporation Methodologies

The introduction of the piperazine ring onto the nicotinic acid framework is a pivotal transformation. Several methodologies have been successfully employed to achieve this.

Nucleophilic Aromatic Substitution (SNAr): This is a common and effective method where a nicotinate derivative bearing a good leaving group, such as a halogen (e.g., 6-chloronicotinate), is reacted with piperazine. acs.org The electron-withdrawing nature of the pyridine ring facilitates this substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (the nicotinate) and piperazine under milder conditions than traditional SNAr reactions. nih.gov

Reductive Amination: This method involves the reaction of a piperidone derivative with an amino-nicotinate, or vice-versa, in the presence of a reducing agent like sodium triacetoxyborohydride. nii.ac.jpgoogle.com

Industrially, piperazine itself is often produced as a co-product in the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. chemicalbook.com The synthesis of monosubstituted piperazines can be achieved through various methods, including Michael addition and one-pot synthetic procedures. nih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step. bohrium.comnih.govacs.org The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. wikipedia.orgtaylorfrancis.com While not directly reported for this compound, the principles of MCRs could be adapted. A hypothetical MCR approach could involve the reaction of a piperazine-containing component, a suitable dicarbonyl compound, and an ammonia (B1221849) source to construct the substituted pyridine ring in a convergent manner. The development of such a route would represent a significant advancement in the synthesis of this compound and its analogues.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound allows for extensive modification to explore structure-activity relationships and develop new compounds with tailored properties.

Nicotinate Ring Modifications

Modifications to the nicotinate ring are a key strategy for generating analogues. This can involve the introduction of various substituents at different positions of the pyridine ring. For example, the synthesis of analogues with different substituents at the 6-position of the nicotinate ring has been achieved by reacting the corresponding 6-substituted nicotinates with piperazine derivatives. acs.org Furthermore, the core pyridine ring can be replaced with other heterocyclic systems to create bioisosteric analogues. For instance, the synthesis of compounds where the pyridine ring is replaced by a benzene (B151609) ring has been reported. acs.org

Piperazine Substituent Variations

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological properties of the parent molecule. In the context of nicotinic acid derivatives, variations on the piperazine ring are introduced to modulate factors such as potency, selectivity, and pharmacokinetic profiles.

The synthesis of analogues with different piperazine substituents typically involves the reaction of a 4-halo-nicotinate with a pre-functionalized piperazine. For instance, in the development of P2Y12 receptor PET tracers, 6-chloronicotinates were reacted with various amine building blocks, including substituted piperazines, to generate a library of compounds. acs.org The choice of the substituent on the distal nitrogen of the piperazine is a key diversification point. Common substituents include small alkyl groups, such as a methyl group, which can be introduced via reductive amination using reagents like 1-methylpiperazine (B117243). nii.ac.jp

Structure-activity relationship studies have shown that even minor changes to the piperazine substituent can have a significant impact. For example, in some contexts, leaving the piperazine ring unsubstituted is beneficial for biological activity, whereas in others, the introduction of specific groups is required. nih.gov The exploration of these variations is a routine strategy in lead optimization. For example, in the synthesis of EML4-ALK inhibitors, various amines, including 1-methylpiperazine and N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, were introduced to modify the core structure. nii.ac.jp

Table 1: Examples of Piperazine Substituent Variations

Starting MaterialPiperazine ReagentResulting SubstituentReference
6-Chloronicotinate derivativeBoc-protected piperazineUnsubstituted Piperazine (after deprotection) acs.org
4-Chloro-1,3,5-triazine derivative1-MethylpiperazineN-Methylpiperazine nii.ac.jp
Nitroaromatic precursorN-Ethyl-2-(4-methylpiperazin-1-yl)ethanamineN-(2-(Ethylamino)ethyl)-4-methylpiperazine nii.ac.jp

Linker Region Structural Diversification

The linker connecting the core nicotinic acid scaffold to the piperazine ring can also be a target for structural modification. The nature of this linker—its length, flexibility, and chemical composition—can influence how the molecule fits into a biological target's binding pocket.

In the synthesis of analogues of the P2Y12 receptor antagonist AZD1283, researchers systematically varied the linker connecting a nicotinate core to an amine. acs.org They found that a piperidinyl ring as the linker was superior to piperazine or azetidine (B1206935) alternatives, leading to higher target affinity. acs.org This highlights the importance of the linker's structure. The synthesis of these varied linkers often involves multi-step sequences. For example, Boc-protected isonipecotic acid can be coupled with an appropriate amine, followed by deprotection and subsequent reaction with a 6-chloronicotinate to install the final structure. acs.org

Stereoselective Synthesis Approaches

When the piperazine ring or adjacent structures contain stereocenters, controlling the stereochemistry becomes critical, as different stereoisomers can have vastly different biological activities. While direct stereoselective syntheses of this compound are not extensively detailed, general principles for creating chiral piperidine (B6355638) and piperazine derivatives are well-established.

One approach involves using a chiral starting material. For instance, the synthesis of stereoisomers of a muscarinic receptor probe was achieved by starting with a chiral intermediate, ensuring the final products had an enantiomeric excess greater than 95%. nih.gov Another powerful strategy is asymmetric catalysis. A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This sequence proceeds through a chemoselective reduction and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity. nih.gov Such methods could potentially be adapted to generate chiral piperazine-containing nicotinates.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and catalyst.

In the synthesis of related piperidine carboxylates, a crucial step is the Strecker-type condensation. researchgate.net Optimization of this reaction showed that the choice of solvent was critical; using a chloroform/acetic acid mixture resulted in yields of 85-95%, a significant improvement over solvents like methanol or pure acetic acid which gave much lower yields. researchgate.net The temperature and reaction time are also key; subsequent heating at 45–50 ºC for 12–36 hours was found to be necessary to drive the reaction to completion. researchgate.net

The final coupling step, typically a nucleophilic aromatic substitution between the piperazine and the halo-nicotinate, also requires careful optimization. These reactions are often run in polar aprotic solvents like DMF at elevated temperatures (e.g., 70-80 °C) in the presence of a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA). acs.orgnii.ac.jp Microwave irradiation can also be employed to accelerate the reaction and improve yields. nii.ac.jp For example, the reaction of a 4-chloro-1,3,5-triazine derivative with an aniline (B41778) was performed in 1-methyl-2-pyrrolidone (NMP) under microwave conditions at 120 °C, achieving a 94% yield. nii.ac.jp

Table 2: Optimization of Reaction Conditions for Related Syntheses

Reaction StepParameterConditionYieldReference
Strecker CondensationSolventCHCl3/AcOH85-95% researchgate.net
Nucleophilic SubstitutionSolvent/BaseDMF/K2CO395% nii.ac.jp
Nucleophilic SubstitutionConditionsMicrowave, 120 °C94% nii.ac.jp
Boc-DeprotectionReagent/SolventHCl in Dioxane68% acs.org
Reductive AminationReagent/SolventNaBH(OAc)3/DCM49-56% nii.ac.jp

Advanced Structural Characterization and Conformational Analysis

Crystallographic Studies for Solid-State Conformation

While a specific crystal structure for "Methyl 4-(1-Piperazinyl)nicotinate" is not publicly available in the reviewed literature, extensive crystallographic data on analogous piperazine-containing compounds provide a strong basis for predicting its solid-state conformation. X-ray diffraction studies on a variety of substituted piperazines, including salts and macrocycles, consistently reveal that the piperazine (B1678402) ring preferentially adopts a chair conformation in the solid state. nih.govnih.gov This energetically favorable conformation minimizes steric strain and torsional interactions between the atoms of the ring.

In the case of 4-(4-nitrophenyl)piperazin-1-ium salts, for instance, the piperazine ring is observed in a distinct chair conformation. nih.gov Similarly, studies on macrocyclic compounds incorporating a piperazine moiety also show the piperazine ring locked in a chair geometry within the larger structure. nih.gov Based on this consistent evidence from closely related structures, it is highly probable that the piperazine ring of "this compound" also assumes a chair conformation in its crystalline form. The nicotinic acid portion of the molecule would be positioned as a substituent on one of the nitrogen atoms of the piperazine ring.

It is important to note that in some complex structures, such as a 2,6-disubstituted piperazine, a twist-boat conformation has been observed, highlighting that substitution patterns and intermolecular forces can influence the final solid-state geometry. rsc.org However, for a relatively simple monosubstituted piperazine like "this compound," the chair conformation remains the most likely arrangement.

Table 1: Predicted Solid-State Conformational Features of this compound Based on Analogous Compounds

Molecular MoietyPredicted ConformationBasis for Prediction
Piperazine RingChairX-ray crystallographic data of various piperazine derivatives nih.govnih.gov
Substituent on NitrogenEquatorialMinimization of steric hindrance

Solution-State Conformational Analysis by Advanced Spectroscopic Techniques

In solution, "this compound" exhibits a more complex conformational behavior due to the increased freedom of movement of its constituent parts. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating these dynamic processes.

The conformational dynamics of N-acylpiperazines in solution are primarily governed by two phenomena: the restricted rotation around the amide C-N bond and the inversion of the piperazine ring. The partial double bond character of the amide linkage between the nicotinoyl group and the piperazine nitrogen atom leads to a significant energy barrier for rotation, resulting in the potential existence of distinct rotamers.

Furthermore, the piperazine ring itself can undergo a chair-to-chair interconversion. This process involves the flipping of one chair conformation to another, passing through higher-energy twist-boat or boat intermediates. The rates of both the amide bond rotation and the ring inversion are temperature-dependent and can be studied using variable temperature NMR experiments. By analyzing the coalescence of NMR signals as the temperature is changed, the energy barriers for these conformational changes can be calculated. For related N-benzoylated piperazines, these activation energy barriers have been determined to be in the range of 56 to 80 kJ/mol. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further insights into the connectivity and spatial proximity of atoms, helping to assign specific conformations and determine the preferred orientation of the substituents in solution.

Chiral Purity Determination and Stereochemical Assignment Methods

"this compound" itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. However, chirality can be introduced into the molecule by substitution on the piperazine or nicotinic acid rings. Should a chiral derivative of "this compound" be synthesized, several methods are available for the determination of its chiral purity and the assignment of its absolute stereochemistry.

The enantioselective synthesis of chiral piperazine derivatives is an active area of research, with methods such as catalytic asymmetric allylic amination being developed to produce highly enantioenriched products. acs.orgnih.govcaltech.edu Once a chiral compound is synthesized, its enantiomeric excess (a measure of chiral purity) can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

The absolute stereochemistry of a chiral piperazine derivative can be unambiguously determined by single-crystal X-ray crystallography, provided that a suitable crystal can be obtained. acs.org In the absence of a crystal structure, stereochemical assignment can often be inferred from the synthetic pathway if a chiral starting material of known configuration is used. nih.gov Additionally, spectroscopic methods such as Circular Dichroism (CD) spectroscopy can provide information about the stereochemistry of the molecule.

Table 2: Methods for Chiral Analysis of Substituted Piperazine Derivatives

Analytical MethodApplicationKey Information Provided
Chiral High-Performance Liquid Chromatography (HPLC)Determination of Chiral PurityEnantiomeric excess (ee%)
Single-Crystal X-ray CrystallographyStereochemical AssignmentAbsolute configuration (R/S)
Enantioselective SynthesisControl of StereochemistryProduction of a specific enantiomer
Circular Dichroism (CD) SpectroscopyStereochemical AnalysisInformation on the three-dimensional structure in solution

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. However, specific studies on Methyl 4-(1-Piperazinyl)nicotinate are not found in the current body of scientific literature.

Density Functional Theory (DFT) Investigations

No published DFT studies detailing the optimized geometry, vibrational frequencies, or electronic properties of this compound could be located. Such studies would typically provide insights into the molecule's structural parameters and thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. There are no available FMO analyses that would define the HOMO-LUMO energy gap and the regions of electrophilic and nucleophilic attack for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are vital for visualizing the charge distribution and predicting sites for intermolecular interactions. A search for MEP mapping studies specific to this compound yielded no results.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of charge transfer and intramolecular interactions. No NBO studies for this compound are available in the literature to describe these hyperconjugative interactions and stabilization energies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. There are no published reports of molecular docking simulations involving this compound to identify its potential biological targets or binding modes.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics simulations offer insights into the conformational changes and stability of a ligand-protein complex over time. A thorough search found no molecular dynamics simulation studies conducted on this compound to assess its conformational landscape or the dynamics of its binding to any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential structural modifications that could influence its activity.

QSAR models are built upon the premise that the biological effect of a compound is a function of its physicochemical properties. For piperazine (B1678402) derivatives, QSAR studies have often highlighted the importance of various descriptors in predicting their activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

A study on aryl alkanol piperazine derivatives identified descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and specific atom-type counts as significant influencers of their activity. nih.gov For instance, modifications to the aromatic ring or the piperazine moiety of this compound would alter these electronic and topological descriptors, potentially leading to a change in biological effect.

Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to other piperazine-based compounds. nih.gov These methods consider the three-dimensional arrangement of the molecule and its interaction fields (steric and electrostatic) with a hypothetical receptor site. For this compound, a CoMFA model would map the regions where steric bulk or specific electronic charges are favorable or unfavorable for activity, providing a visual guide for structural optimization.

The development of a robust QSAR model for a series of analogs of this compound would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

While a dedicated QSAR model for this specific compound is not available, the established methodologies and the findings from studies on related piperazine and nicotinic acid derivatives provide a strong foundation for future in silico investigations. researchgate.netwalisongo.ac.idfrontiersin.org

In Silico Predictions of Molecular Interactions and Reactivity Sites

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets and where its most reactive sites are located. These predictions are based on the molecule's electronic structure and three-dimensional shape.

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Although specific docking studies for this compound are not detailed, studies on structurally similar nicotinic acid and piperazine derivatives provide valuable insights. For example, homology models of receptors have been used to dock nicotinic acid agonists, revealing key interactions within the binding pocket. nih.gov Such models suggest that the nicotinic acid portion of the molecule could engage in hydrogen bonding and other polar interactions, while the piperazine and methyl ester groups could occupy hydrophobic pockets.

In a hypothetical docking scenario of this compound into a relevant receptor, the following interactions could be anticipated:

The nitrogen atoms of the pyridine (B92270) and piperazine rings could act as hydrogen bond acceptors.

The N-H group of the piperazine ring could serve as a hydrogen bond donor.

The methyl ester group could participate in hydrophobic and polar interactions.

The aromatic pyridine ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

Reactivity Site Prediction: The reactivity of a molecule is determined by its electron distribution. Computational methods can calculate various electronic properties to identify sites susceptible to electrophilic or nucleophilic attack.

For a molecule like this compound, the following reactivity patterns can be predicted based on the general electronic properties of its constituent functional groups:

Nucleophilic Sites: The nitrogen atoms of the piperazine ring are expected to be the primary nucleophilic centers, readily participating in reactions with electrophiles. nih.gov The pyridine nitrogen also possesses nucleophilic character.

Electrophilic Sites: The carbonyl carbon of the methyl ester group is a key electrophilic site, susceptible to nucleophilic attack, which could lead to hydrolysis of the ester. nih.gov The carbon atoms in the pyridine ring, particularly those adjacent to the nitrogen atom, can also exhibit electrophilic character.

In silico predictions for related compounds have shown that the hybridization of a nicotinic acid moiety with other heterocyclic structures can produce biologically active molecules. nih.govnih.gov These studies underscore the utility of computational predictions in designing novel compounds based on the "this compound" scaffold.

Structure Activity and Structure Property Relationship Sar/spr Investigations of Piperazine Nicotinate Scaffolds

The piperazine-nicotinate framework serves as a versatile and privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active agents. The inherent structural and electronic properties of the methyl nicotinate (B505614) head, the flexible piperazine (B1678402) linker, and the potential for diverse substitution patterns allow for fine-tuning of a compound's interaction with biological targets. This section explores the intricate relationships between the molecular structure of compounds related to Methyl 4-(1-Piperazinyl)nicotinate and their resulting biological activities and properties.

Mechanistic Investigations and Biological Target Identification in Pre Clinical Research Models

Enzyme Inhibition and Activation Studies

The piperazine (B1678402) and pyridine (B92270) scaffolds present in Methyl 4-(1-Piperazinyl)nicotinate are known to interact with a variety of enzymes, influencing their activity and leading to downstream physiological effects.

Cholinesterase Enzyme Modulation

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurological disorders. Studies on various piperazine derivatives have demonstrated their potential as cholinesterase inhibitors. These compounds have been shown to exhibit inhibitory activity against both AChE and BChE, often with half-maximal inhibitory concentrations (IC50) in the low micromolar range nih.gov. The nitrogen atoms within the piperazine ring are thought to play a critical role in binding to the active site of the cholinesterase enzymes.

Table 1: Cholinesterase Inhibitory Activity of Representative Piperazine Derivatives

Compound Class Target Enzyme IC50 (µM) Reference
Piperazine Derivatives Acetylcholinesterase (AChE) 4.59 - 6.48 nih.gov

This table presents the range of IC50 values observed for a series of piperazine derivatives against cholinesterase enzymes, indicating their potential for inhibition.

Urease Activity Inhibition

Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can disrupt bacterial survival and colonization. Research has shown that compounds incorporating a piperazinyl moiety can effectively inhibit urease activity. For instance, new ciprofloxacin (B1669076) derivatives functionalized at the N-4 position of the piperazine ring have shown greater urease inhibitory activity than the parent compound nih.gov. Similarly, pyridylpiperazine-based carbodithioates have been synthesized and evaluated as urease inhibitors, with some derivatives exhibiting potent inhibition nih.gov. One such derivative demonstrated an IC50 value significantly lower than that of the standard inhibitor, thiourea, highlighting the potential of the piperazinyl-pyridine scaffold in urease modulation nih.gov.

Table 2: Urease Inhibitory Activity of Piperazinyl Derivatives

Compound/Derivative Target Organism/Enzyme IC50 (µM) Reference
Ciprofloxacin derivative (3i) Urease 58.92 nih.gov
Pyridylpiperazine-based carbodithioate (5j) Urease 5.16 ± 2.68 nih.gov

This table compares the urease inhibitory activity of different piperazinyl derivatives against the standard inhibitor, thiourea.

Kinase Pathway Regulation

Kinases are a large family of enzymes that play a central role in cell signaling and are implicated in numerous diseases, including cancer. The piperazine ring is a common feature in many kinase inhibitors. Investigations into the structure-activity relationships of various natural product derivatives have revealed that the introduction of a piperazine moiety can significantly enhance their inhibitory activity against cancer cell lines nih.gov. Specifically, piperazine derivatives have been identified as inhibitors of key kinases such as MEK1, with IC50 values in the sub-micromolar range nih.gov. The versatile structure of piperazine allows for modifications that can improve target affinity and specificity within kinase pathways eurekaselect.com. The PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation, is another target for piperazine-containing compounds eurekaselect.com.

Table 3: Kinase Inhibitory Activity of a Representative Piperazine Derivative

Compound Target Kinase IC50 (µM) Reference

This table highlights the potent MEK1 kinase inhibitory activity of a specific piperazine derivative.

Bacterial Topoisomerase Enzyme Interaction

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication and are validated targets for antibiotics. There is a growing interest in novel bacterial topoisomerase inhibitors (NBTIs), and piperazine-based compounds have emerged as a promising class dtu.dkgoogle.com. The piperazine ring is a key structural element in these inhibitors, and its substitution pattern can influence their activity against both Gram-positive and Gram-negative bacteria nih.govpsu.edu. The development of these inhibitors often involves solid-phase synthesis to create libraries of compounds with variations in the piperazine moiety to optimize antibacterial activity dtu.dk.

Receptor Binding Profiling and Ligand Affinity Studies

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. The structural motifs of this compound suggest potential interactions with various receptor systems.

P2Y12 Receptor Modulation

The P2Y12 receptor is a crucial platelet receptor involved in thrombosis and is a primary target for antiplatelet drugs. A number of studies have focused on the development of P2Y12 antagonists containing a piperazine or pyridine core nih.govnih.govcapes.gov.br. A nicotinate (B505614) derivative, structurally related to this compound, has been developed as a PET tracer for imaging the P2Y12 receptor and has demonstrated nanomolar affinity acs.org. Structure-activity relationship studies of piperazinyl-glutamate-pyrimidines have shown that substitutions on the piperazine ring can fine-tune the pharmacokinetic and pharmacodynamic properties of these P2Y12 antagonists nih.gov. The optimization of another P2Y12 antagonist, AZD1283, which features a pyridine ring, has also provided valuable insights into the structural requirements for potent inhibition nih.gov.

Table 4: P2Y12 Receptor Affinity of a Structurally Related Nicotinate Derivative

Compound Receptor IC50 (nM) Reference
Nicotinate Derivative ([18F]12) P2Y12 79 acs.org

This table shows the high affinity of a nicotinate derivative and a related lead compound for the P2Y12 receptor, suggesting the potential of this scaffold for receptor modulation.

Serotonin (B10506) Receptor Subtype Interactions

No publicly available studies have characterized the binding affinity or functional activity of this compound at various serotonin (5-HT) receptor subtypes. While piperazine moieties are common in ligands targeting serotonin receptors, specific data for this compound is absent from the scientific literature. nih.govnih.govnih.gov

Dopamine (B1211576) Receptor Subtype Interactions

Similarly, there is a lack of research on the interaction of this compound with dopamine receptor subtypes. Although other piperazine derivatives have been investigated for their potential as dopamine receptor modulators, no binding affinities or functional data have been published for this compound. nih.govnih.gov

Cellular Pathway Modulation in In Vitro Systems

Cell Cycle Progression Analysis in Cell Lines

No studies were found that have analyzed the effect of this compound on cell cycle progression in any cell line. Research on other piperazine-containing compounds has shown modulation of the cell cycle, but this cannot be extrapolated to this compound without direct experimental evidence. nih.govplos.org

Apoptosis Induction and Programmed Cell Death Pathways in Cell Lines

There is no available data from in vitro studies to suggest that this compound induces apoptosis or modulates programmed cell death pathways. While some piperazine derivatives have been shown to have pro-apoptotic effects, this has not been demonstrated for the specific compound . nih.govmdpi.com

Inflammatory Mediator Regulation in Cell Lines

The effect of this compound on the regulation of inflammatory mediators in cell lines has not been reported in the scientific literature. Studies on other piperazine derivatives have indicated potential anti-inflammatory properties through the modulation of cytokines, but specific data for this compound is not available. nih.gov

Molecular Mechanism of Action Elucidation

Due to the absence of studies on its biological interactions, the molecular mechanism of action for this compound remains unelucidated.

Based on the conducted research, there is currently no publicly available scientific literature detailing the mechanistic investigations or identification of novel biological targets specifically for the chemical compound "this compound" within preclinical research models.

Extensive searches for detailed research findings, including data tables and specific biological targets, have not yielded any relevant results for this particular compound. Consequently, the generation of an article with the requested specific content and structure is not possible at this time due to the lack of foundational scientific data.

Pre Clinical Biological Evaluation in in Vivo Animal Models

Investigation of Compound Effects in Specific Disease Models

The therapeutic potential of a compound is often initially explored through its efficacy in established animal models of specific human diseases. These models allow for the investigation of the compound's mechanism of action and its effects on disease pathology.

Neuroinflammation Models

While direct studies on Methyl 4-(1-Piperazinyl)nicotinate in neuroinflammation models are not extensively reported, research on a closely related radiolabeled nicotinate (B505614) analogue, designated as [18F]12, provides significant insights into the potential utility of this chemical scaffold in imaging neuroinflammatory processes. acs.org This analogue has been developed as a positron emission tomography (PET) tracer targeting the P2Y12 receptor, which is a key biomarker for microglia activity in the central nervous system (CNS). acs.org

The in vivo evaluation of [18F]12 was conducted in wild-type (WT) mice, microglia-depleted mice (PLX), and Trem2 knockout (Trem2−/−) mice, which serve as models to study the role of microglia in neuroinflammation. acs.org Dynamic PET imaging revealed differences in the tracer's uptake and retention in the brains of these animal models, reflecting the varying levels of microglia and P2Y12 receptor expression. acs.org

In microglia-depleted mice, there was a noticeable reduction in tracer retention within the CNS compared to wild-type mice. acs.org Conversely, Trem2−/− mice, which are known to have higher levels of P2Y12 receptor-positive microglia, showed elevated tracer retention in the later phases of imaging. acs.org These findings underscore a strong correlation between the tracer's accumulation, microglia abundance, and P2Y12R expression levels, highlighting the potential of such compounds in the non-invasive study of neuroinflammation. acs.org

Tracer Uptake of [18F]12 in Different Mouse Models of Neuroinflammation
Animal ModelPeak Tracer Uptake (Cmax = SUV)Significance of Tracer Retention (vs. PLX mice)
Wild-Type (WT)2.5 ± 0.7N/A
Microglia-Depleted (PLX)2.0 ± 0.5N/A
Trem2 Knockout (Trem2−/−)1.7 ± 0.530% higher accumulation (25-60 min p.i., p = 0.0362)

Tumor Xenograft Models (Focus on molecular mechanisms of growth inhibition)

As of the current literature review, no in vivo studies utilizing tumor xenograft models have been reported for this compound. Consequently, there is no available data on its potential molecular mechanisms of growth inhibition in this context.

Infectious Disease Models (e.g., antitubercular, antimicrobial effects)

The piperazine (B1678402) ring is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting activity against a range of pathogens. nih.gov For instance, certain quinoline-piperazine hybrids have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the piperazine scaffold has been integral to the design of potent antitubercular agents, such as benzothiazinones, which have shown excellent in vitro activity against Mycobacterium tuberculosis. nih.gov

However, specific in vivo studies investigating the antitubercular or broader antimicrobial effects of this compound in established infectious disease models have not been identified in the current body of scientific literature. Therefore, its efficacy in this therapeutic area remains to be determined.

Systemic Exposure and Distribution in Animal Models

The systemic exposure and distribution of the radiolabeled nicotinate analogue [18F]12 have been characterized in rodent models. acs.org Following administration, dynamic PET imaging demonstrated that the tracer readily enters the central nervous system. acs.org The distribution pattern of [18F]12 within the brain was found to be consistent with the known distribution of P2Y12 receptors, with a clear and uniform pattern observed in healthy wild-type mice. acs.org The initial peak uptake and subsequent retention of the tracer in the brain varied across different animal models of neuroinflammation, indicating that its distribution is influenced by the underlying pathology and target expression. acs.org

Metabolite Identification in Biological Matrices (Animal Models)

The specific metabolic fate of this compound in animal models has not been detailed in published studies. However, insights into the potential biotransformation pathways can be gleaned from research on other piperazine-containing therapeutic agents. For example, the in vivo metabolism of tazemetostat (B611178) in rats revealed several major metabolic routes. nih.gov These included hydroxylation, N-dealkylation, N-oxidation, hydrogenation, hydrolysis, and N-acetylation. nih.gov It is plausible that this compound may undergo similar metabolic transformations in biological systems.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating Methyl 4-(1-Piperazinyl)nicotinate from starting materials, intermediates, by-products, and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

HPLC is the principal technique for assessing the purity and quantifying the content of this compound due to its non-volatile and polar nature. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Methodology: In a typical RP-HPLC setup, a C18 column is used as the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) adjusted to a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the polar parent compound from less polar impurities. Detection is commonly achieved using a UV spectrophotometer, as the pyridine (B92270) ring of the nicotinate (B505614) moiety possesses a strong chromophore. For instance, nicotinic acid and its derivatives are readily analyzed using HPLC. nih.gov In studies of related complex molecules containing piperazine (B1678402) and nicotinate structures, HPLC is essential for purification and confirming radiochemical purity, often exceeding 99%. acs.org

Applications:

Purity Assessment: HPLC can resolve the main compound peak from trace impurities, allowing for purity determination by area percentage. For related piperazine-containing active pharmaceutical ingredients (APIs), HPLC methods are validated to detect trace impurities at levels as low as parts per million (ppm).

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture and analyzing them via HPLC. This allows researchers to track the consumption of reactants and the formation of the product in real-time. For example, online HPLC monitoring has been successfully used for reactions involving 1-methylpiperazine (B117243). researchgate.net

Stability Studies: HPLC is used in stability-indicating assays to separate the parent compound from its degradation products under various stress conditions (e.g., heat, light, acid, base).

Parameter Typical Condition for Analogous Compounds Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate in WaterAqueous component, controls pH
Mobile Phase B Acetonitrile or MethanolOrganic modifier, elutes compounds
Flow Rate 1.0 mL/minControls retention time and resolution
Detection UV at ~260 nmQuantifies the analyte based on UV absorbance
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times

Gas Chromatography (GC) for Volatile By-product Analysis

While HPLC is ideal for the main compound, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is invaluable for the analysis of volatile starting materials or by-products that may be present.

Methodology: For the analysis of potential volatile impurities such as residual piperazine or solvents, a capillary GC method is employed. A non-polar or mid-polar column (e.g., DB-5 or DB-17) is typically used. researchgate.net The sample, dissolved in a suitable solvent like methanol, is injected into a heated port where it is vaporized and carried through the column by an inert gas (e.g., helium). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. researchgate.net

Applications:

Residual Solvent Analysis: GC is the standard method for detecting and quantifying residual solvents from the synthesis and purification process.

Volatile Impurity Profiling: Analysis of volatile starting materials like piperazine or potential side-reaction products can be achieved. For example, GC-MS methods are well-established for identifying and quantifying various piperazine derivatives. researchgate.netnih.gov It is also used for the quantitative analysis of the methyl nicotinate moiety. nih.gov

Analysis of Precursors: The purity of volatile precursors used in the synthesis can be confirmed by GC before their use in the reaction.

Parameter Typical Condition for Piperazine/Nicotinate Analysis Purpose
Column DB-17 (30 m x 0.53 mm, 1 µm film) or equivalentSeparation of volatile analytes
Carrier Gas Helium or NitrogenTransports sample through the column
Injector Temp. 250 °CEnsures rapid vaporization of the sample
Detector Temp. 260 °C (FID or MS Transfer Line)Maintains analytes in the gas phase for detection
Oven Program Temperature ramp (e.g., 150°C hold, then ramp to 260°C)Separates compounds by boiling point

Mass Spectrometry (MS) Applications in Structural Elucidation of Intermediates and Metabolites

Mass Spectrometry (MS) is an indispensable tool for obtaining molecular weight information and for the structural elucidation of this compound, its synthetic intermediates, and potential metabolites. It is typically coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS).

Methodology: Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for analyzing polar molecules like the target compound. In positive ion mode, the compound will readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).

Predicted Fragmentation: The fragmentation of this compound would likely follow pathways observed for other piperazine and nicotinate derivatives. researchgate.netxml-journal.net Key cleavages would be expected at the C-N bonds of the piperazine ring and the bond connecting the piperazine ring to the pyridine nucleus.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic cleavage, leading to fragments with specific mass-to-charge ratios (m/z). Common fragments for phenylpiperazines include m/z values of 119, 70, and 56. xml-journal.net

Loss of the Ester Group: Fragmentation may involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the pyridine ring.

Cleavage at the Pyridine-Piperazine Linkage: The bond between the C4 of the pyridine ring and the piperazine nitrogen is a likely point of cleavage, separating the two main heterocyclic systems.

Analysis of complex piperazine derivatives has shown that fragmentation pathways can be systematically mapped to identify metabolites resulting from processes like demethylation, hydroxylation, or oxidation of the piperazine ring. nih.gov

Ion Type Predicted m/z Description
[M+H]⁺ 222.12Protonated molecular ion of this compound
Fragment 1 ~152Corresponds to the 4-(1-piperazinyl)pyridine moiety after loss of the ester group
Fragment 2 ~135Corresponds to the methyl nicotinate moiety if cleavage occurs at the piperazine N-aryl bond
Fragment 3 ~85Corresponds to the protonated piperazine fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each unique proton environment.

Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic chemical shifts and coupling patterns. The proton at C2, being adjacent to the nitrogen and the ester group, would be the most downfield.

Piperazine Ring Protons: The protons on the piperazine ring will appear as multiplets in the aliphatic region. The protons on the carbons attached to the pyridine ring (N-Ar) will be more downfield than those on the other side of the ring.

Methyl Ester Protons: The methyl group of the ester will appear as a sharp singlet, typically around δ 3.9 ppm. nih.gov

N-H Proton: The proton on the secondary amine of the piperazine ring will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield (>165 ppm).

Pyridine Ring Carbons: Aromatic carbons will appear in the δ 110-160 ppm range.

Piperazine Ring Carbons: The aliphatic carbons of the piperazine ring will resonate in the δ 40-60 ppm range.

Methyl Ester Carbon: The methyl carbon of the ester group will be found upfield, typically around δ 52 ppm. nih.gov

Spectra for the constituent parts, like methyl nicotinate, are well-documented and serve as a reference for assigning peaks. nih.govnih.gov

Structural Unit Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H ~8.9-9.2~150-155
Pyridine C5-H ~7.3-7.6~120-125
Pyridine C6-H ~8.2-8.5~155-160
Piperazine -CH ₂- (adjacent to pyridine)~3.2-3.5~45-50
Piperazine -CH ₂- (adjacent to NH)~3.0-3.3~43-48
-O-CH~3.9~52
C =O (Ester)-~165-170

Development of Derivatization Strategies for Enhanced Analytical Detection in Research

For certain research applications, especially when analyzing trace amounts in complex matrices, derivatization can significantly enhance detection sensitivity and chromatographic performance.

Methodology: The secondary amine in the piperazine ring is the primary target for derivatization. It can be reacted with various reagents to attach a tag that has a strong chromophore or fluorophore, enhancing UV or fluorescence detection, respectively. For example, reagents like benzaldehyde (B42025) or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) are used to create stable, UV-active derivatives of piperazine and its analogues for HPLC-UV analysis. This approach allows for the detection of piperazine-related compounds at low ppm levels.

Another strategy involves derivatization to improve ionization for mass spectrometry. Tagging the molecule with a group that has a high proton affinity can enhance signal intensity in ESI-MS. nih.gov

Applications:

Trace Quantification: Enables the analysis of minute quantities of the compound or related piperazine-containing impurities in complex samples.

Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in certain chromatographic systems.

Chiral Separations: Derivatizing with a chiral reagent can allow for the separation of enantiomers on a non-chiral HPLC column.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies

The synthesis of Methyl 4-(1-Piperazinyl)nicotinate and its derivatives is a key area for future research, with a focus on developing more efficient, sustainable, and diverse synthetic routes.

Current synthetic approaches to similar 4-substituted nicotinic acid derivatives often rely on nucleophilic aromatic substitution reactions. However, future research could explore innovative methodologies such as:

C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring or the piperazine (B1678402) moiety would offer a more atom-economical and step-efficient approach to synthesizing analogues. nih.govresearchgate.net This could involve transition-metal catalysis to selectively introduce substituents at various positions, providing rapid access to a diverse range of compounds.

Flow Chemistry: The use of microreactor or flow chemistry systems could enable safer, more scalable, and highly controlled synthesis of this compound and its derivatives. This would be particularly advantageous for reactions that are exothermic or require precise control over reaction parameters.

Biocatalysis: Employing enzymes for the synthesis or modification of the molecule could offer high chemo-, regio-, and stereoselectivity, leading to the production of enantiomerically pure compounds under mild and environmentally friendly conditions.

Design of Advanced Analogue Libraries

The scaffold of this compound is ripe for the creation of extensive analogue libraries to explore structure-activity relationships (SAR). The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable pharmacokinetic properties. nih.govnih.gov

Future research should focus on systematic modifications at several key positions:

Piperazine N4-Substitution: The secondary amine of the piperazine ring is a prime site for derivatization. Introducing a wide range of substituents, from small alkyl groups to more complex aromatic and heterocyclic moieties, could significantly modulate the compound's biological activity.

Pyridine Ring Substitution: Introducing substituents onto the pyridine ring, in addition to the piperazine at the 4-position, could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.

Ester Modification: The methyl ester group can be replaced with other esters, amides, or other bioisosteric groups to alter the compound's metabolic stability, solubility, and potential for hydrogen bonding interactions.

The development of such libraries will be instrumental in identifying compounds with optimized potency, selectivity, and pharmacokinetic profiles for various biological targets. polyu.edu.hkwesternsydney.edu.aupolyu.edu.hk

Integration with Emerging Computational Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can be powerfully applied to the study of this compound.

Future research directions include:

Molecular Docking and Virtual Screening: In silico screening of large compound libraries against various biological targets can help to identify potential protein partners for this compound and its analogues. nih.govnih.gov This can prioritize synthetic efforts and guide the design of more potent and selective ligands.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets at an atomic level. nih.gov This can help to understand the binding modes and the structural basis for the activity of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a library of analogues with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Application as Chemical Probes for Biological Systems

The structural features of this compound make it an attractive candidate for development into chemical probes to study biological systems.

Potential applications include:

Fluorescent Probes: By incorporating a fluorescent tag, analogues of this compound could be used to visualize and track their distribution and localization within cells and tissues.

Affinity-Based Probes: The molecule could be functionalized with a reactive group to create affinity-based probes for identifying and isolating its protein targets from complex biological mixtures.

PET Ligands: The piperazine moiety is a common feature in ligands developed for positron emission tomography (PET) imaging. acs.org Radiolabeled versions of this compound could potentially be developed as PET tracers for imaging specific receptors or enzymes in the brain and other organs.

The development of such chemical probes would provide valuable tools for basic research and could aid in the validation of new drug targets. nih.gov

Role as Advanced Synthetic Intermediates in Complex Molecule Synthesis

This compound can serve as a versatile building block for the synthesis of more complex and biologically active molecules. researchgate.netcaymanchem.comresearchgate.net

Future research could utilize this compound as a key intermediate in the synthesis of:

Multi-target Ligands: The distinct chemical handles on the piperazine and nicotinic acid moieties allow for the orthogonal functionalization of the molecule, enabling the synthesis of hybrid molecules designed to interact with multiple biological targets simultaneously.

Natural Product Analogues: The piperazine and pyridine rings are found in numerous natural products with diverse biological activities. nih.gov this compound could be used as a starting material for the synthesis of novel analogues of these natural products with improved properties.

Conformationally Constrained Scaffolds: The piperazine ring can be used as a scaffold to create conformationally restricted molecules, which can lead to increased potency and selectivity for their biological targets.

The use of this compound as a synthetic intermediate opens up a wide range of possibilities for the creation of novel and complex molecular architectures with potential therapeutic applications. nih.govnih.gov

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(1-Piperazinyl)nicotinate?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-chloronicotinic acid methyl ester with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (100–120°C) for 12–24 hours .
  • Step 2: Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Step 3: Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For analogs, adjust substituents on the piperazine ring or nicotinate backbone .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:
Use a combination of:

  • X-ray crystallography to resolve bond angles (e.g., C–N–C angles in the piperazine ring typically range between 105.5°–121.03°) and confirm stereochemistry .
  • NMR spectroscopy : Key signals include the methyl ester proton (δ ~3.8–3.9 ppm) and piperazine NH protons (δ ~1.5–2.5 ppm, broad) .
  • FT-IR : Look for ester carbonyl stretches (~1700–1750 cm⁻¹) and secondary amine N–H bends (~1500 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions; optimize ligand-to-metal ratios to reduce side products .
  • Solvent effects : Compare yields in DMSO (high polarity) vs. THF (moderate polarity). DMSO may enhance nucleophilicity of piperazine but increase side reactions .
  • Temperature gradients : Use microwave-assisted synthesis (e.g., 150°C for 30 minutes) to accelerate kinetics while maintaining product stability .

Advanced: How to address contradictions in reported biological activity across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) and control compounds (e.g., kinase inhibitors) to rule off-target effects .
  • Structural analogs : Compare activity of this compound with its de-esterified analog (4-(1-Piperazinyl)nicotinic acid) to assess the role of the methyl ester in target binding .
  • Data normalization : Use reference standards (e.g., LGC Standards’ purity-certified compounds) to calibrate assay readouts and minimize batch variability .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free nicotinic acid) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substituents at the piperazine N-atom (e.g., methyl, acetyl) or nicotinate 3-position. Test for changes in solubility and target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like WDR5. Validate with SPR (surface plasmon resonance) binding assays .
  • Bioisosteric replacement : Replace the methyl ester with trifluoromethyl or cyano groups to evaluate metabolic stability .

Basic: How to assess purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is acceptable for most assays .
  • Elemental analysis : Confirm C, H, N content matches theoretical values (e.g., C: 58.24%, H: 6.84%, N: 22.80%) .

Advanced: What strategies mitigate toxicity in cellular models?

Methodological Answer:

  • Cytotoxicity screening : Test in HEK293 or HepG2 cells using MTT assays. If IC₅₀ < 10 µM, modify the piperazine ring (e.g., introduce hydrophilic groups) to reduce membrane disruption .
  • Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxides). Block problematic sites with fluorine substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.